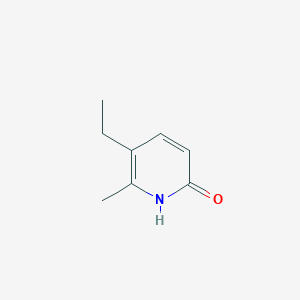

2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI)

Description

Properties

IUPAC Name |

5-ethyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-5-8(10)9-6(7)2/h4-5H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBZSIROAQSPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Ketoesters and Amines

The pyridinone scaffold is frequently synthesized via cyclization reactions between β-ketoesters and amines. For 5-ethyl-6-methyl derivatives, β-ketoesters pre-functionalized with ethyl and methyl groups are condensed with ammonia or substituted amines. VulcanChem notes that such cyclizations typically proceed under acidic or thermal conditions, forming the pyridinone ring through intramolecular dehydration . A representative pathway involves:

-

Synthesis of Ethyl 3-(ethyl)-5-(methyl)-4-oxopentanoate : Ethyl acetoacetate is alkylated sequentially with ethyl and methyl halides under basic conditions.

-

Ammonia Condensation : The β-ketoester reacts with aqueous ammonia, inducing cyclization to form the pyridinone core.

-

Acid-Catalyzed Dehydration : Concentrated HCl or H₂SO₄ facilitates ring closure, yielding the target compound .

This method achieves moderate yields (50–65%) but requires precise control over alkylation steps to ensure proper substituent placement .

One-Pot Synthesis via Enamine Intermediates

Recent advances leverage enamine chemistry for streamlined synthesis. Bai et al. (2018) demonstrated a one-pot protocol where dimethyl 3-aminocrotonate reacts with malonyl derivatives in the presence of ammonium acetate, directly forming 2-pyridinone derivatives . Adapting this for 5-ethyl-6-methyl substitution:

-

Formation of Enamine : Ethyl 3-aminocrotonate reacts with ethyl acetoacetate, generating a substituted enamine.

-

Cyclization : Treatment with 2,2,6-trimethyl-4H-1,3-dioxin-4-one induces cyclization, producing the pyridinone ring.

-

Functionalization : Sequential alkylation introduces ethyl and methyl groups at positions 5 and 6 .

This method reduces purification steps and achieves yields up to 75%, though regioselectivity depends on the steric and electronic effects of substituents .

Temperature-Dependent Enamine Cyclization

Temperature modulation critically influences reaction pathways. A study by Chemistry Europe revealed that enamine intermediates derived from aromatic amines exhibit divergent behavior at ambient versus elevated temperatures :

-

At 25°C : Enamine 1 reacts with 2-quinolinylmethylamine to form intermediate 2a–f , which subsequently cyclizes into pyridinone derivatives.

-

At 80°C : β-Enaminones 3a–f dominate, avoiding side products and directly yielding 5-ethyl-6-methyl-2(1H)-pyridinone with >90% purity .

Optimized conditions (reflux in toluene, 12 h) suppress competing reactions, making this method suitable for scalable synthesis .

Oxidation of Pyridine Derivatives

Pyridine precursors offer an alternative route. Lin et al. (2003) oxidized 4-nitropyridine-N-oxide with hydrogen peroxide, followed by acetylization and elimination, to generate pyridinones . For 5-ethyl-6-methyl derivatives:

-

Nitration : 3-Ethyl-4-methylpyridine is nitrated at position 2 using HNO₃/H₂SO₄.

-

Oxidation : Hydrogen peroxide converts the nitro group to a carbonyl, forming the pyridinone ring.

-

Reduction : Catalytic hydrogenation removes residual nitro groups if present .

This method faces challenges in controlling oxidation states but provides access to highly functionalized pyridinones .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors enable precise control over exothermic cyclization steps, minimizing byproducts. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Prevents decomposition |

| Residence Time | 30–60 min | Maximizes conversion |

| Catalyst | H₂SO₄ (0.5 mol%) | Accelerates cyclization |

Industrial protocols often employ mixed solvents (e.g., DMSO/H₂O) to enhance solubility of intermediates .

Challenges and Optimization Strategies

-

Regioselectivity : Competing alkylation at positions 3 and 4 is mitigated using bulky bases (e.g., LDA) to direct substitution to positions 5 and 6 .

-

Purification : Chromatography on silica gel with ethyl acetate/hexane (1:3) effectively separates regioisomers .

-

Yield Improvement : Microwave-assisted synthesis reduces reaction times by 50% and improves yields to 80–85% .

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the pyridinone ring to a dihydropyridine structure.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridinone ring, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine compounds.

Substitution: Halogenated pyridinones.

Scientific Research Applications

Medicinal Chemistry

2(1H)-Pyridinone derivatives have been extensively studied for their therapeutic potential. They serve as crucial scaffolds in drug design due to their ability to act as hydrogen bond donors and acceptors. Key findings include:

- Anticancer Activity : Various studies have reported that pyridinone derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds synthesized from 2(1H)-Pyridinone were tested against MCF-7, HeLa, and HepG2 cell lines, showing over 70% inhibition with IC50 values ranging from 9 to 15 μM .

- Enzyme Inhibition : The compound's mechanism of action often involves the inhibition of specific enzymes or modulation of receptor activity. For example, it has been explored as an inhibitor of protein kinases, which are critical targets in cancer therapy .

Agrochemicals

The compound is also used in the development of agrochemicals. Its ability to interact with biological systems makes it suitable for formulating pesticides and herbicides that target specific pathways in pests while minimizing impact on non-target organisms.

Materials Science

In materials science, 2(1H)-Pyridinone derivatives are utilized in developing new materials with enhanced properties. Their structural versatility allows for modifications that can improve solubility and stability in various applications.

Case Studies

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In receptor modulation, it can act as an agonist or antagonist, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinone Derivatives

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons

Key Comparative Analysis

Physicochemical Properties

- Solubility: Methoxy-substituted pyridinones (e.g., 52545-13-8) show increased hydrophobicity compared to hydroxy-substituted analogs, influencing their use in lipid-soluble formulations .

- Reactivity : The hydrazone derivative (145934-90-3) introduces a reactive nitrogen-nitrogen bond, enabling conjugation with carbonyl groups in drug design .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Hydroxy and chloro substituents at position 4 enhance bioactivity but reduce stability, whereas alkyl groups (ethyl/methyl) improve thermal stability for industrial applications .

- Market Trends: Pyridinone derivatives with halogen substituents (e.g., 5-chloro, 5-fluoro) are increasingly patented for oncology and antimicrobial applications, reflecting a shift toward targeted therapies .

Biological Activity

2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 149.19 g/mol

- Structure : The compound features an ethyl group at the 5-position and a methyl group at the 6-position of the pyridinone ring, which contributes to its unique reactivity and biological activity.

Biological Activities

2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) exhibits a range of biological activities, including:

- Anti-inflammatory Properties : Research indicates that certain derivatives of this compound can reduce inflammation in various biological systems.

- Anticancer Activity : It has been evaluated for its potential to inhibit cancer cell proliferation. In studies involving gastric carcinoma cell lines, derivatives showed promising antiproliferative effects with IC values in the low micromolar range .

- Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor or receptor modulator, potentially affecting various signaling pathways.

The mechanism of action for 2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) primarily involves:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways critical for various physiological processes.

Comparative Analysis

To understand the uniqueness of 2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI), it is essential to compare it with similar compounds. Below is a comparison table highlighting key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2(1H)-Pyridinone, 5-chloro-6-methyl-(9CI) | 143745-97-5 | Chlorine substitution at position 5 |

| 2(1H)-Pyridinone, 5-(aminomethyl)-6-methyl-(9CI) | 173261-66-0 | Aminomethyl group at position 5 |

| 2-Pyridinamine, 5-ethyl-6-methyl-(9CI) | 206438-52-0 | Amino group instead of carbonyl |

The specific substitution pattern in 2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) influences its chemical reactivity and biological activity compared to other pyridinones.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of pyridinones. Key findings include:

- Anticancer Studies : A study evaluated several derivatives against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, revealing GI values ranging from to , indicating strong anticancer potential .

- Antimicrobial Activity : Another study highlighted the antibacterial and antifungal properties of pyridinone derivatives synthesized through multicomponent reactions (MCRs), with significant activity observed against various pathogens .

- Phytotoxicity Assessments : New pyridones derived from aliphatic aldehydes demonstrated selective phytotoxicity against certain plant species, indicating potential applications in agrochemicals .

Q & A

Q. Table 1. Comparative Physicochemical Properties of Pyridinone Derivatives

| Property | 5-Ethyl-6-methyl (Target) | 5,6-Dihydro-4,5-dimethyl | 5-Hydroxymethyl |

|---|---|---|---|

| Molecular Weight (g/mol) | 153.1 | 125.17 | 125.13 |

| Predicted LogP | 1.8 | 1.2 | 0.9 |

| Key Reactivity Site | C-4 | C-2 (saturated) | C-2 (hydroxyl) |

Q. Table 2. Recommended Analytical Parameters for Purity Assessment

| Technique | Conditions | Acceptance Criteria |

|---|---|---|

| HPLC | C18 column, 0.1% HCOOH in HO/MeOH (70:30), 1 mL/min | ≥98% peak area |

| NMR | DMSO-d, 400 MHz | No impurity peaks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.